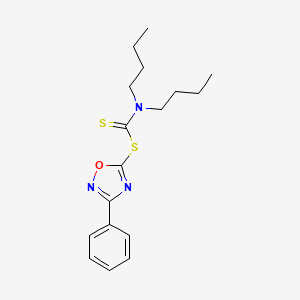

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate

Description

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a dibutylcarbamodithioate moiety at position 3. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers stability and diverse reactivity.

Properties

CAS No. |

62652-49-7 |

|---|---|

Molecular Formula |

C17H23N3OS2 |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl) N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C17H23N3OS2/c1-3-5-12-20(13-6-4-2)17(22)23-16-18-15(19-21-16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |

InChI Key |

DPIJYLRYWUCFOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=S)SC1=NC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate typically involves the reaction of phenylhydrazine with carbon disulfide and dibutylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the oxadiazole ring. The reaction mixture is usually refluxed for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it has been shown to affect acetylcholine receptors, leading to disruptions in neurotransmission. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

The following table summarizes key structural and functional differences between 3-phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate and related oxadiazole-based compounds:

| Compound Name | Core Structure | Substituents | Therapeutic Use/Activity | Key Structural Features |

|---|---|---|---|---|

| 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate | 1,2,4-oxadiazole | Phenyl (C₆H₅) at position 3; dibutylcarbamodithioate (-S-C(=S)-N(Bu)₂) at position 5 | Not explicitly reported (hypothetical applications in metal chelation or enzyme inhibition) | Sulfur-rich carbamodithioate group enhances potential for redox activity and ligand interactions |

| Butalamine | 1,2,4-oxadiazole | Phenyl at position 3; N′,N′-dibutyl ethane-1,2-diamine at position 5 | Vasodilator | Amine substituent facilitates cardiovascular activity via nitric oxide modulation |

| Proxazole | 1,2,4-oxadiazole | 3-(1-Phenylpropyl) at position 3; diethylaminoethyl group at position 5 | Functional gastrointestinal disorders | Bulky phenylpropyl and tertiary amine groups enhance receptor binding in smooth muscle |

| Oxolamine | 1,2,4-oxadiazole | Substitutions not fully detailed | Cough suppressant | Likely interacts with respiratory tract receptors |

| Prenoxdiazine | 1,2,4-oxadiazole | Substitutions not fully detailed | Respiratory disorders | Structural similarity to antitussives like Oxolamine |

Key Findings:

Functional Group Influence :

- The dibutylcarbamodithioate group in the target compound distinguishes it from analogs like Butalamine (diamine substituent) and Proxazole (tertiary amine). This group’s sulfur atoms may confer unique redox properties or metal-chelating abilities, which could be leveraged in catalysis or antimicrobial applications .

- Butalamine’s N′,N′-dibutyl ethane-1,2-diamine substituent enhances its vasodilatory effects, likely through nitric oxide pathways, whereas the target compound’s sulfur-containing group may prioritize different biological targets.

Bioactivity Trends :

- Oxadiazole derivatives with alkylamine substituents (e.g., Proxazole, Butalamine) exhibit activity in smooth muscle regulation and cardiovascular systems. In contrast, the carbamodithioate group in the target compound may shift activity toward enzyme inhibition (e.g., cysteine proteases) or antioxidant effects due to sulfur’s nucleophilicity .

Biological Activity

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

- Chemical Name : 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate

- CAS Number : 62652-49-7

- Molecular Formula : C17H23N3OS2

- Molecular Weight : 349.514 g/mol

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study focused on various synthesized oxadiazole compounds demonstrated that they possess better activity against gram-positive bacteria compared to gram-negative strains. Specifically, compounds showed notable effectiveness against:

- Bacillus cereus

- Bacillus thuringiensis

The synthesized compounds were tested using disc diffusion methods and displayed varying degrees of inhibition against these microorganisms .

Anticancer Activity

The anticancer potential of 3-phenyl-1,2,4-oxadiazoles has been extensively studied. In vitro assays revealed that certain derivatives exhibit cytotoxic effects across multiple cancer cell lines, including:

- HCT116 (colon cancer)

- MCF7 (breast cancer)

- HUH7 (liver cancer)

One notable finding involved a series of compounds where specific derivatives demonstrated IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU). For instance, one compound achieved an IC50 of 10.1 µM against the HUH7 cell line, indicating strong anticancer activity .

The biological activities of oxadiazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression and microbial growth. For example:

- Topoisomerase Inhibition : Some oxadiazoles have been shown to inhibit topoisomerase enzymes crucial for DNA replication in cancer cells.

This dual action—targeting both microbial and cancerous cells—makes these compounds promising candidates for further development in therapeutic applications.

Data Summary Table

Study on Antimicrobial Effects

In a comprehensive study by Özyazıcı et al., various oxadiazole derivatives were synthesized and screened for their antimicrobial properties. The results indicated that certain compounds had a pronounced effect on gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Study on Cytotoxicity in Cancer Cells

A study published in ResearchGate explored the synthesis of 1,3,4-oxadiazole derivatives with a focus on their anticancer activity. The results highlighted that several compounds exhibited significant cytotoxicity against multiple cancer cell lines, with some showing better efficacy than conventional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.